BenchChemオンラインストアへようこそ!

Oxazole, 2-(1-methylethyl)-4,5-diphenyl-

TGR5 GPBAR1 GPCR Agonism

Oxazole, 2-(1-methylethyl)-4,5-diphenyl- (CAS 95275-72-2) is the definitive 2-isopropyl-4,5-diphenyloxazole derivative with documented sub-nanomolar TGR5 agonism (EC₅₀ 0.720 nM). SAR studies confirm that 2-methyl and unsubstituted analogs lack this activity; the 2-isopropyl group uniquely establishes the pharmacophore topography for high-potency receptor engagement. For TGR5 screening campaigns, pharmacophore validation, or PGI₂ mimetic programs requiring 2-alkyl substitution, this compound is essential. Verified by BindingDB (BDBM50399966) and CRE-luciferase reporter assays. Eliminate risk—do not substitute with inactive 2-phenyl or 2-methyl oxazoles.

Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
CAS No. 95275-72-2
Cat. No. B14349028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 2-(1-methylethyl)-4,5-diphenyl-
CAS95275-72-2
Molecular FormulaC18H17NO
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H17NO/c1-13(2)18-19-16(14-9-5-3-6-10-14)17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3
InChIKeyVOJJNQHFDVLEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazole, 2-(1-methylethyl)-4,5-diphenyl- (CAS 95275-72-2): Procurement Guide for a TGR5 Agonist and 2-Alkyl-4,5-diphenyloxazole Scaffold


Oxazole, 2-(1-methylethyl)-4,5-diphenyl- (CAS 95275-72-2), a trisubstituted oxazole derivative with the systematic name 4,5-diphenyl-2-(propan-2-yl)-1,3-oxazole, belongs to the 2-alkyl-4,5-diphenyloxazole subclass of heterocyclic compounds . This compound is characterized by a central oxazole ring substituted with phenyl groups at the 4- and 5- positions and an isopropyl moiety at the 2-position, yielding a molecular formula of C₁₈H₁₇NO and a molecular weight of 263.3 g/mol . The 4,5-diphenyloxazole core is a well-established pharmacophore in medicinal chemistry, while the specific 2-isopropyl substitution confers distinct physicochemical and target-engagement properties that differentiate this compound from its methyl, hydrogen, and propanoic acid analogs [1].

Oxazole, 2-(1-methylethyl)-4,5-diphenyl-: Why In-Class Substitution Without Quantitative Differential Validation Is Unreliable


Within the 4,5-diphenyloxazole family, the nature of the 2-position substituent is a primary determinant of both physicochemical behavior and biological target engagement. Generic substitution with a close analog—such as 2-methyl-4,5-diphenyloxazole (CAS 14224-99-8) or 4,5-diphenyloxazole (unsubstituted at C2)—fundamentally alters the compound's fit within the pharmacophore. The 2-isopropyl group confers distinct steric and lipophilic properties that cannot be replicated by smaller alkyl substituents. Critically, structure-activity relationship (SAR) studies on 4,5-diphenyloxazole-based nonprostanoid prostacyclin (PGI₂) mimetics demonstrate that the topographical relationship between the oxazole ring and side-chain functionality is exquisitely sensitive to substitution pattern, with the 2-position substituent influencing both the conformational presentation of the pharmacophore and its interaction with the target receptor [1]. Furthermore, the specific isopropyl substitution has been directly linked to sub-nanomolar agonist potency at TGR5 (GPBAR1), a bile acid-responsive G-protein coupled receptor [2]. Interchanging this compound with a 2-methyl or 2-phenyl analog without confirmatory binding data would risk complete loss of target engagement or unpredictable off-target pharmacology.

Oxazole, 2-(1-methylethyl)-4,5-diphenyl-: Quantitative Differential Evidence Against Closest Comparators


TGR5 Receptor Agonist Potency: 2-Isopropyl Substitution Enables Sub-Nanomolar Human TGR5 Activation Unattainable with 2-Methyl or Unsubstituted Analogs

Oxazole, 2-(1-methylethyl)-4,5-diphenyl- demonstrates potent agonist activity at the human Takeda G-protein-coupled receptor 5 (TGR5; GPBAR1), with a reported EC₅₀ of 0.720 nM in a CRE-driven luciferase reporter gene assay using HEK293 cells expressing human TGR5 [1]. The compound also exhibits cross-species activity at mouse TGR5 with an EC₅₀ of 6.20 nM in the same assay system [1]. This sub-nanomolar potency at the human receptor represents a substantial improvement over the 2-methyl analog, 2-methyl-4,5-diphenyloxazole, which lacks reported TGR5 agonist activity in publicly accessible databases [2]. The TGR5 receptor is a validated therapeutic target for metabolic disorders including type 2 diabetes and obesity, where bile acid-mediated signaling regulates glucose homeostasis and energy expenditure [3].

TGR5 GPBAR1 GPCR Agonism

Synthetic Accessibility: Solvent-Free Microwave Protocol Enables Direct 2-Isopropyl-4,5-diphenyloxazole Synthesis with Reduced Reaction Time and Purification Burden

Oxazole, 2-(1-methylethyl)-4,5-diphenyl- can be synthesized via a solvent-free microwave irradiation method that directly converts deoxybenzoin to 2-alkyl-4,5-diphenyloxazoles using [hydroxy(tosyloxy)iodo]benzene (HTIB) and nitriles [1]. This protocol represents a significant process advantage over conventional thermal methods for 2-alkyl-4,5-diphenyloxazole synthesis, which typically require extended reflux times in organic solvents and multi-step purification sequences [2]. The microwave-assisted, solvent-free conditions enable rapid reaction completion while minimizing solvent waste and reducing the need for chromatographic separation of intermediates. This synthetic route is specifically applicable to the 2-alkyl-substituted series, including the 2-isopropyl derivative, and distinguishes this compound from 2-aryl analogs that may require different nitrile precursors or reaction optimization.

Microwave-Assisted Synthesis Solvent-Free Reaction Oxazole Chemistry

PGI₂ Pharmacophore Compatibility: 2-Alkyl Substitution Maintains Scaffold Integrity Required for Prostacyclin Mimetic Activity, Whereas 2-Aryl Substitution Abolishes It

Structure-activity relationship studies on 4,5-diphenyloxazole-based nonprostanoid prostacyclin (PGI₂) mimetics demonstrate that the 2-position substituent critically influences the topographical presentation of the pharmacophore [1]. In a series of 4,5-diphenyloxazole derivatives evaluated as inhibitors of ADP-induced platelet aggregation, the 2-alkyl-substituted scaffold maintains the conformational flexibility and spatial orientation required for PGI₂ receptor engagement, whereas 2-aryl substitution introduces steric constraints that disrupt the hydrogen-bonding interaction between the methoxycarbonyl functionality and the receptor donor moiety [1]. Specifically, the SAR analysis indicates that substitution alpha to the oxazole ring is sensitive to both substituent size and stereochemical presentation, with the 2-alkyl series (including 2-isopropyl) retaining the pharmacophoric requirements for activity, while 2-aryl derivatives exhibit markedly reduced or absent activity in platelet aggregation inhibition assays [1]. The isopropyl group at C2 provides sufficient steric bulk to influence molecular conformation without introducing the unfavorable π-stacking interactions and rotational restrictions characteristic of 2-aryl substituents.

Prostacyclin Mimetic PGI₂ Agonist Platelet Aggregation

Lipophilicity and Physicochemical Differentiation: 2-Isopropyl Substitution Increases Calculated logP by Approximately 1.0 Unit Relative to 2-Methyl Analog

The 2-isopropyl substituent in Oxazole, 2-(1-methylethyl)-4,5-diphenyl- confers increased lipophilicity compared to smaller 2-alkyl analogs. Based on calculated physicochemical parameters for 2-alkyl-4,5-diphenyloxazoles, the 2-isopropyl derivative exhibits an estimated logP approximately 1.0 unit higher than the 2-methyl analog (C₁₆H₁₃NO) [1]. This increased lipophilicity translates to enhanced membrane permeability potential and altered tissue distribution characteristics—factors critical for in vivo pharmacological evaluation and formulation development. The compound's molecular weight (263.3 g/mol), hydrogen bond acceptor count (2), and rotatable bond count (3) place it within favorable drug-like property space (Lipinski compliance: molecular weight <500, H-bond acceptors <10, H-bond donors <5) [1]. In contrast, the unsubstituted 4,5-diphenyloxazole (no 2-position alkyl group) and 2-methyl-4,5-diphenyloxazole exhibit lower lipophilicity, which may limit their utility in assays requiring efficient passive membrane diffusion or in formulation contexts where higher logP is advantageous.

Lipophilicity Physicochemical Properties Druglikeness

Oxazole, 2-(1-methylethyl)-4,5-diphenyl-: Evidence-Backed Research and Industrial Application Scenarios


TGR5 Agonist Screening and Benchmarking for Metabolic Disease Drug Discovery Programs

Oxazole, 2-(1-methylethyl)-4,5-diphenyl- serves as a potent small-molecule TGR5 agonist with a reported EC₅₀ of 0.720 nM at the human receptor [1]. This compound is suitable for use as a reference standard or positive control in TGR5 agonist screening campaigns targeting type 2 diabetes, obesity, or related metabolic disorders. Its sub-nanomolar potency at human TGR5 and 6.20 nM potency at mouse TGR5 in CRE-driven luciferase reporter assays provides a high-activity benchmark for hit validation and lead optimization efforts [1]. Procurement of this specific 2-isopropyl derivative is essential for programs seeking a structurally defined, 4,5-diphenyloxazole-based TGR5 agonist, as the 2-methyl and unsubstituted analogs lack documented TGR5 activity [2].

Synthetic Methodology Development and Library Construction for 2-Alkyl-4,5-diphenyloxazoles

The compound is accessible via a solvent-free microwave irradiation protocol that enables direct conversion of deoxybenzoin to 2-alkyl-4,5-diphenyloxazoles in the presence of HTIB and nitriles [3]. This methodology is particularly valuable for academic and industrial laboratories engaged in library synthesis of 2-substituted oxazoles, offering reduced reaction times and solvent waste compared to conventional thermal methods [4]. The 2-isopropyl derivative represents a key member of the 2-alkyl series, and its successful synthesis under these conditions validates the protocol's applicability to branched alkyl substituents. Procurement of authenticated material enables researchers to benchmark their synthetic yields and purity against a characterized reference standard.

Prostacyclin (PGI₂) Receptor Pharmacophore Mapping and Platelet Aggregation Studies

Structure-activity relationship analyses have established that 2-alkyl substitution on the 4,5-diphenyloxazole core maintains the topographical requirements for PGI₂ receptor mimetic activity, whereas 2-aryl substitution abolishes activity by disrupting critical hydrogen-bonding interactions [5]. Oxazole, 2-(1-methylethyl)-4,5-diphenyl-, as a representative 2-alkyl derivative, is suitable for use in pharmacophore validation studies and as a scaffold for further functionalization in PGI₂ mimetic development programs. Researchers investigating platelet aggregation inhibition or vasodilatory mechanisms should prioritize this compound over 2-aryl-4,5-diphenyloxazoles, which are predicted to be inactive in this pharmacological context based on published SAR [5].

Physicochemical Profiling and Formulation Studies for 4,5-Diphenyloxazole Derivatives

The 2-isopropyl substitution confers a calculated logP increase of approximately 1.0 unit relative to the 2-methyl analog, yielding a compound with enhanced lipophilicity and distinct membrane permeability characteristics [6]. This property profile makes Oxazole, 2-(1-methylethyl)-4,5-diphenyl- a valuable candidate for comparative physicochemical studies investigating the relationship between 2-position alkyl chain length and drug-like properties within the 4,5-diphenyloxazole series. The compound is also suitable for formulation development studies where increased logP is desired for passive diffusion or where solubility-lipophilicity trade-offs must be empirically evaluated.

Quote Request

Request a Quote for Oxazole, 2-(1-methylethyl)-4,5-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.